molecular formula C18H23N5O B3006834 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea CAS No. 1788843-32-2

1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Cat. No. B3006834
CAS RN: 1788843-32-2
M. Wt: 325.416
InChI Key: SLXZICQEAVNVBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-aryl-3-substituted phenylureas has been explored in various studies, focusing on the development of compounds with potential biological activities. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors was reported, with the most potent compounds bearing hydrophobic groups in the terminal phenyl ring . Another study described the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which showed potent activity against human chronic myeloid leukemia (CML) cell line K562 . Additionally, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized, demonstrating significant antiproliferative effects on various cancer cell lines .

Molecular Structure Analysis

The molecular structure of these urea derivatives is crucial for their biological activity. The presence of an arylurea moiety, particularly in the meta position to a thioether linker, was found to be significant for the inhibitory activity against VEGFR-2 tyrosine kinase . The structure-activity relationship (SAR) analysis in the synthesis of novel urea derivatives emphasizes the importance of the substitution pattern on the phenyl ring for achieving potent biological activity . The design of these molecules often involves computer-aided techniques to optimize interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can lead to the formation of various compounds. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form 3-amino derivatives of pyrrolones . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, demonstrating good yields without racemization . Furthermore, reactions of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate have been studied, leading to the formation of various pyrimidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these urea derivatives are influenced by their molecular structures. The presence of different substituents such as hydrophobic groups, thioether linkers, and pyrimidine moieties can affect properties like solubility, stability, and reactivity. These properties are essential for the biological activity of the compounds, as they determine the compounds' ability to interact with biological targets and their pharmacokinetic profiles .

Case Studies

The antiangiogenic effects of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were observed in Human Umbilical Vein Endothelial Cells (HUVECs), where they inhibited proliferation, migration, and tube formation at low concentrations . In another case, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to induce apoptosis in the human CML cell line K562 and exert their effects through the PI3K/Akt signaling pathway . These case studies highlight the potential therapeutic applications of these compounds in treating diseases such as cancer and chronic myeloid leukemia.

Scientific Research Applications

Hydrogen Bonding and Complex Formation

Research on urea derivatives, such as the study by Ośmiałowski et al. (2013), explores the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding and complex formation. These interactions are crucial for understanding molecular recognition processes, which have implications in designing sensor materials and studying biological systems. The study provides insights into the substituent effects on association and the role of intramolecular hydrogen bonds in complex formation, which could be relevant for similar compounds like 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in designing novel materials and biological probes (Ośmiałowski et al., 2013).

Synthesis and Biological Activities

Another area of research involves the synthesis of new compounds and evaluating their biological activities. For instance, Tirlapur and Noubade (2010) described the synthesis of pyrimidines and pyrazoles derivatives, including reactions with urea, to produce compounds with antimicrobial and analgesic activities. This suggests that derivatives of urea, including possibly 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, could have potential applications in pharmaceutical research and development (Tirlapur & Noubade, 2010).

Antibacterial Evaluation

Azab et al. (2013) focused on the synthesis of heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their work on creating novel compounds that exhibit high antibacterial activities highlights the importance of urea derivatives in developing new therapeutic agents. This research underscores the potential utility of compounds like 1-(2-Ethylphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea in antimicrobial applications (Azab et al., 2013).

properties

IUPAC Name

1-(2-ethylphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-2-14-7-3-4-8-16(14)22-18(24)20-13-15-9-10-19-17(21-15)23-11-5-6-12-23/h3-4,7-10H,2,5-6,11-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXZICQEAVNVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=NC(=NC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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